REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]2[N:9]=[C:10]([CH:12]3[CH2:14][CH2:13]3)[CH:11]=[C:4]2[N:3]=1>CC(O)=O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[N:9]=[C:10]([CH:12]3[CH2:14][CH2:13]3)[CH:11]=[C:4]2[N:3]=1
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C(=C1)Cl)N=C(C2)C2CC2
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
6.97 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 48 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
the reaction mixture poured on water
|
Type
|
CUSTOM
|
Details
|
quenched with NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silicagel (CH2Cl2/hexane: 50/50)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C=C1)N=C(C2)C2CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |